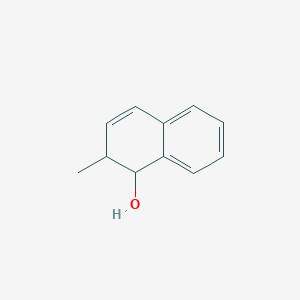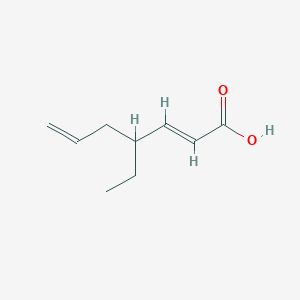
2,6-Heptadienoic acid, 4-ethyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Ethyl-2,6-heptadienoic acid is an organic compound characterized by the presence of a carboxylic acid group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Ethyl-2,6-heptadienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-2,6-heptadien-1-ol.
Oxidation: The primary alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2E)-4-Ethyl-2,6-heptadienoic acid.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Ethyl-2,6-heptadienoic acid may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to enhance the efficiency of the oxidation step.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Ethyl-2,6-heptadienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diene system can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
(2E)-4-Ethyl-2,6-heptadienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-4-Ethyl-2,6-heptadienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-Decadienoic acid: Another conjugated diene with similar structural features but different chain length and substitution pattern.
(2E)-4-Methyl-2,6-heptadienoic acid: Similar structure with a methyl group instead of an ethyl group.
(2E)-4-Propyl-2,6-heptadienoic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(2E)-4-Ethyl-2,6-heptadienoic acid is unique due to its specific ethyl substitution and the position of the double bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2E)-4-ethylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-8(4-2)6-7-9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11)/b7-6+ |
Clé InChI |
HKJUCKFBSKKODW-VOTSOKGWSA-N |
SMILES isomérique |
CCC(CC=C)/C=C/C(=O)O |
SMILES canonique |
CCC(CC=C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
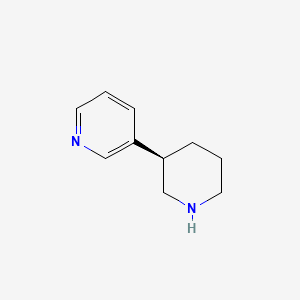
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)
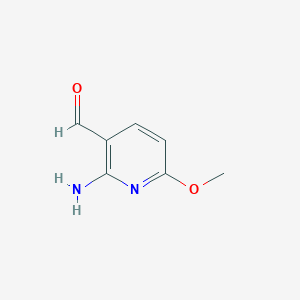
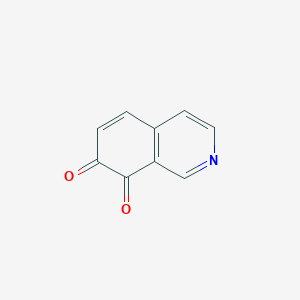
![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

